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Compound of Interest

Compound Name: Boc-D-Allylglycine

Cat. No.: B1330942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Boc-D-Allylglycine, a valuable chiral building block in peptide synthesis and drug discovery.

The document details the synthetic pathway, experimental protocols, purification methods, and

characterization data, presented in a clear and structured format to facilitate its application in a

research and development setting.

Introduction
Boc-D-Allylglycine ((R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid) is a non-proteinogenic

amino acid that incorporates a versatile allyl group. This functional moiety serves as a handle

for various chemical modifications, such as olefin metathesis, thiol-ene click chemistry, and

palladium-catalyzed cross-coupling reactions, making it a valuable component for the synthesis

of modified peptides, peptidomimetics, and other complex molecular architectures. The tert-

butyloxycarbonyl (Boc) protecting group ensures its compatibility with standard solid-phase and

solution-phase peptide synthesis strategies. This guide outlines a robust synthetic route

starting from the readily available chiral precursor, D-serine.

Synthetic Pathway
The synthesis of Boc-D-Allylglycine can be achieved through a multi-step sequence starting

from D-serine. The overall strategy involves the protection of the amino group of D-serine with

a Boc group, followed by esterification. The hydroxyl group of the resulting Boc-D-serine methyl
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ester is then converted into a good leaving group, typically an iodide, which subsequently

undergoes a zinc-mediated, palladium-catalyzed cross-coupling reaction with a vinylating agent

to introduce the allyl group. Finally, the methyl ester is hydrolyzed to yield the target carboxylic

acid.

D-Serine Boc-D-Serine(Boc)2O, Base Boc-D-Serine
Methyl Ester

CH3I, K2CO3 Boc-D-Iodoalanine
Methyl Ester

I2, PPh3, Imidazole Boc-D-Allylglycine
Methyl Ester

Vinyl bromide, Zn, Pd2(dba)3 Boc-D-AllylglycineLiOH or NaOH (Hydrolysis)

Click to download full resolution via product page

Caption: Overall synthetic pathway for Boc-D-Allylglycine.

Experimental Protocols
The following protocols are adapted from established procedures and provide a detailed

methodology for the synthesis of Boc-D-Allylglycine.[1][2]

Synthesis of Boc-D-Serine
A detailed procedure for the Boc protection of D-serine can be found in the literature.[3][4]

Typically, D-serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base

such as sodium hydroxide in an aqueous medium.[3][4]

Synthesis of Boc-D-Serine Methyl Ester
The carboxylic acid of Boc-D-serine is esterified to the methyl ester to prevent side reactions in

the subsequent steps. A general procedure involves reacting Boc-D-serine with methyl iodide in

the presence of a base like potassium carbonate.[5]

Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-
iodoethylcarbamate (Iodo-Intermediate)
This protocol is adapted from the synthesis of the corresponding L-enantiomer.[2]

Reagents and Setup: In a three-necked round-bottomed flask equipped with a magnetic

stirrer, thermometer, and an argon inlet, charge triphenylphosphine (1.3 equiv.) and

dichloromethane.
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Imidazole Addition: Add imidazole (1.3 equiv.) to the stirring solution at room temperature

and stir until fully dissolved.

Iodine Addition: Cool the solution to 0 °C in an ice bath and add iodine (1.3 equiv.) portion-

wise over 20 minutes.

Addition of Boc-D-Serine Methyl Ester: To the reaction mixture at 0 °C, add a solution of Boc-

D-serine methyl ester (1.0 equiv.) in dichloromethane dropwise over 60 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for an additional 1.5

hours.

Work-up and Purification: Filter the reaction mixture through a pad of silica gel. The filtrate is

concentrated under reduced pressure, and the crude product is purified by column

chromatography on silica gel.

Synthesis of Boc-D-Allylglycine Methyl Ester
This zinc-mediated, palladium-catalyzed cross-coupling reaction is adapted from a procedure

for the L-enantiomer.[1][2]

Zinc Activation: In a dry, argon-purged three-necked flask, charge zinc dust (6 equiv.). Add a

solution of 1,2-dibromoethane in dry DMF and heat to 60 °C for 45 minutes. Cool the mixture

to room temperature and add chlorotrimethylsilane.

Formation of the Organozinc Reagent: Add a solution of the iodo-intermediate (1.0 equiv.) in

dry DMF to the activated zinc slurry and heat to 35 °C for 60 minutes.

Cross-Coupling: After cooling the mixture to room temperature, add the palladium catalyst

(e.g., Pd₂(dba)₃, 0.028 equiv.) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv.).

Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 equiv.) in THF dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Work-up and Purification: Dilute the reaction with ethyl acetate and filter through celite. The

organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography on silica gel.
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Hydrolysis of Boc-D-Allylglycine Methyl Ester
The final step is the saponification of the methyl ester to yield the free carboxylic acid.[6]

Reaction: Dissolve the Boc-D-Allylglycine methyl ester in a mixture of an alcohol (e.g.,

methanol or ethanol), water, and an excess of a base such as lithium hydroxide (LiOH) or

sodium hydroxide (NaOH).[6]

Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: Upon completion, remove the alcohol under reduced pressure. Dilute the aqueous

residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to

remove any unreacted starting material.

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a

pH of approximately 3 with a cold aqueous solution of a mild acid like citric acid or potassium

bisulfate. Extract the product into an organic solvent such as ethyl acetate (3x).

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude Boc-D-Allylglycine.

Purification of Boc-D-Allylglycine
The crude Boc-D-Allylglycine, which may be an oil or a viscous liquid, can be purified by

several methods to obtain a solid product with high purity.[7][8]

Purification Workflow
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Caption: General workflow for the purification of Boc-D-Allylglycine.

Purification Protocols
Acid-Base Extraction: This is a highly effective method for separating the acidic Boc-D-
Allylglycine from neutral or basic impurities. The crude product is dissolved in an organic

solvent and washed with a basic aqueous solution. The aqueous layer containing the

deprotonated product is then acidified, and the product is extracted back into an organic

solvent.[7]

Solvent Trituration: To induce solidification of the oily product, trituration with a non-polar

solvent like n-hexane or pentane can be employed. The oil is stirred vigorously with the

solvent, which can often cause the product to precipitate as a solid.[7]
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Crystallization: If the product is a solid or can be solidified, recrystallization from a suitable

solvent system can significantly enhance its purity.[7] A common technique for Boc-amino

acids that are difficult to crystallize is to dissolve the oily product and add seed crystals,

followed by the addition of a weak polar solvent to induce crystallization.[9]

Data Presentation
The following tables summarize the expected quantitative data for the key intermediates and

the final product.

Table 1: Physicochemical Properties of Boc-D-Allylglycine and Intermediates

Compound Molecular Formula
Molecular Weight (
g/mol )

Appearance

Boc-D-Serine C₈H₁₅NO₅ 205.21 White solid

Boc-D-Serine Methyl

Ester
C₉H₁₇NO₅ 219.24 Oil

Iodo-Intermediate C₉H₁₆INO₄ 329.13 Oil

Boc-D-Allylglycine

Methyl Ester
C₁₁H₁₉NO₄ 229.27 Oil

Boc-D-Allylglycine C₁₀H₁₇NO₄ 215.25
White solid or viscous

liquid

Table 2: Characterization Data
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Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

Mass Spectrometry
(m/z)

Boc-L-Allylglycine

Methyl Ester*

5.72-5.82 (m, 1H),

5.10-5.19 (m, 2H),

4.32-4.38 (m, 1H),

3.70 (s, 3H), 2.41-2.53

(m, 2H), 1.40 (s, 9H)

Data not readily

available in search

results.

Data not readily

available in search

results.

Boc-D-Allylglycine

Expected to be similar

to the L-enantiomer's

ester, with the

absence of the methyl

ester signal (3.70

ppm) and potential

shifts in other signals

due to the free

carboxylic acid.

Expected signals for

the Boc group, the

allyl group, and the

amino acid backbone

carbons.

Expected [M+H]⁺ or

[M+Na]⁺ ions.

*Note: The provided NMR data is for the L-enantiomer's methyl ester and serves as a

reference.[1] The data for the D-enantiomer free acid should be acquired and interpreted for

the synthesized product.

Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of

Boc-D-Allylglycine. By following the detailed protocols and utilizing the provided data for

reference, researchers, scientists, and drug development professionals can confidently

produce this valuable chiral building block for their synthetic needs. The versatility of the allyl

group in Boc-D-Allylglycine opens up numerous possibilities for the creation of novel peptides

and peptidomimetics with enhanced biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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